molecular formula C8H14ClNO B1396019 Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride CAS No. 120641-01-2

Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride

Cat. No.: B1396019
CAS No.: 120641-01-2
M. Wt: 175.65 g/mol
InChI Key: LRYKKSYVVJYUBK-UHFFFAOYSA-N
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Description

Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride (CAS 120641-01-2) is a bicyclic organic compound supplied as a hydrochloride salt to enhance stability. With a molecular formula of C8H14ClNO and a molecular weight of 175.65 , this chemical serves as a versatile synthetic intermediate and scaffold in pharmaceutical research and development. The structure features a fused cyclopentane-pyridone system, making it a valuable precursor for exploring structure-activity relationships and synthesizing more complex nitrogen-containing heterocycles . Researchers may utilize this compound as a key starting material in the design and synthesis of potential bioactive molecules, including those with applications in central nervous system (CNS) targets. Its framework is structurally related to other pharmacologically active compounds containing fused bicyclic amine structures, which are often investigated for their inhibitory activity on enzymes like cholinesterase . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-4-5-9-7-3-1-2-6(7)8;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYKKSYVVJYUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120641-01-2
Record name octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . The reaction conditions often include the use of aqueous hydrochloric acid at elevated temperatures (85-90°C) for extended periods (16 hours) to achieve the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further saturate the ring structures or reduce functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated bicyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride exhibits significant potential in medicinal chemistry due to its unique structural features. The compound's bicyclic structure allows for various interactions with biological targets, making it suitable for drug development.

Anticancer Activity

Research indicates that derivatives of hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one are being investigated for their anticancer properties. For instance, compounds that incorporate this structure have shown efficacy in inhibiting tumor growth in preclinical models of ovarian and stomach cancers .

Case Study:
A study demonstrated that a specific derivative of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its therapeutic potential.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules.

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing bioactive molecules, particularly those with pharmacological relevance. It can serve as an intermediate in the production of other nitrogen-containing heterocycles.

Compound Name Synthesis Method Properties Applications
PyridazinonesCyclization reactionsAntimicrobialDrug development
AlkaloidsFunctionalizationNeuroprotectiveTherapeutics

Biological Buffering Agent

In biochemical applications, this compound functions as an organic buffer. It helps maintain pH stability in biological experiments, which is crucial for enzyme activity and other biochemical processes .

Research and Development

The ongoing research into this compound focuses on enhancing its pharmacological properties and expanding its applications. Studies are being conducted to explore its role in treating neurodegenerative diseases, leveraging its structural similarities to known neuroprotective agents.

Mechanism of Action

The mechanism of action of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride involves its interaction with specific molecular targets. The conformationally restricted structure allows for precise binding to biological macromolecules, enhancing its potency and selectivity. The compound can modulate the activity of neurotransmitter receptors, enzymes, and other proteins involved in critical biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride with kinase inhibitors and related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one HCl C₈H₁₄ClNO 175.65 Cyclopenta[b]pyridinone Hydrochloride salt Presumed kinase inhibitor (unconfirmed)
PHA-767491 HCl (2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one HCl) C₁₂H₁₄ClN₃O 263.71 Pyrrolo[3,2-c]pyridinone Pyridin-4-yl Dual Cdc7/Cdk9 inhibitor
XL413 HCl ((S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one HCl) C₁₄H₁₅ClN₂O₂ 278.73 Benzofuro[3,2-d]pyrimidinone Pyrrolidin-2-yl, chloro Cdc7 inhibitor
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Example) C₂₃H₂₄N₄O₃ 404.47 Pyrido[1,2-a]pyrimidinone Methylpiperazinyl, benzodioxole Not specified (likely kinase/DNA-targeting)
Key Observations:

Core Structure Differences: The target compound features a cyclopenta[b]pyridinone core, which is smaller and more rigid compared to the pyrido[1,2-a]pyrimidinone () or benzofuropyrimidinone (XL413) scaffolds. This may influence binding pocket compatibility in enzyme inhibition .

Substituent Effects :

  • The hydrochloride salt in the target compound improves solubility, a feature shared with PHA-767491 and XL413 .
  • Substituents like pyridin-4-yl (PHA-767491) and pyrrolidin-2-yl (XL413) are critical for kinase selectivity, whereas the target compound lacks such groups, possibly limiting its potency .

Molecular Weight and Drug-Likeness: The target compound’s low molecular weight (175.65 g/mol) suggests favorable permeability but may limit binding affinity compared to larger analogs (e.g., 404.47 g/mol pyrido-pyrimidinones) .

Biological Activity

Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride (CAS No. 120641-01-2) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly antibiotics. Its structural characteristics, including a saturated cyclopentane fused with a pyridine ring, contribute to its unique properties and biological relevance.

  • Molecular Formula : C8H14ClNOC_8H_{14}ClNO
  • Molecular Weight : 175.66 g/mol
  • CAS Number : 120641-01-2
  • Physical State : Typically exists as a hydrochloride salt, enhancing solubility and stability.

This compound is primarily recognized for its role in the synthesis of bioactive compounds, notably fluoroquinolone antibiotics like moxifloxacin. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription, leading to bactericidal effects .

Antimicrobial Properties

Research indicates that derivatives of hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one exhibit broad-spectrum antibacterial activity. For instance, moxifloxacin, synthesized from this compound, is effective against various strains of bacteria responsible for respiratory tract infections and skin infections.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of compounds derived from hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one on cancer cell lines. The following table summarizes findings on cytotoxic activity against different cell lines:

CompoundCell LineGI50 (μM)TGI (μM)LC50 (μM)
72HMO24.050>100
74HEP G23.057>100
75HMO2<0.172>100
76HEP G2<0.154>100

These results indicate significant cytostatic activity, particularly for compound 75, which inhibited cell growth by over 68% at a concentration of 1 μmol/L against the HMO2 cell line .

Case Studies

In one notable case study, researchers investigated the synthesis of cyclotides from Hybanthus enneaspermus, revealing that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutic agents. The study highlighted the interaction of these compounds with cell membranes, leading to increased membrane permeability and subsequent cell necrosis . While this compound was not directly tested in this study, its derivatives were implicated in similar mechanisms.

Antibiotic Synthesis

This compound is integral in synthesizing advanced antibiotics like moxifloxacin. Its role as a precursor allows for the creation of compounds that can combat antibiotic-resistant bacteria, addressing a significant public health concern .

Future Research Directions

Ongoing research aims to explore new derivatives of hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one for their potential therapeutic applications beyond antibiotics, including anticancer agents and treatments for other diseases . The compound's versatility in organic synthesis positions it as a valuable target for further investigation.

Q & A

Q. What are the optimal synthetic routes for Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride, and how can reaction yields be improved?

Methodological Answer: Synthesis of this bicyclic pyridinone hydrochloride typically involves cyclization, oxidation, and salt formation steps. For example, analogous heterocyclic hydrochlorides (e.g., articaine hydrochloride) are synthesized via multi-step processes, including cyclization in "one-pot" reactions to reduce intermediates and improve efficiency . Reaction conditions such as solvent polarity (e.g., dichloromethane for nucleophilic substitutions) and temperature control (0–25°C) are critical for minimizing side products. Yield optimization may involve adjusting stoichiometric ratios of reagents (e.g., NaOH for deprotonation) and post-reaction purification via recrystallization or chromatography . Reported yields for similar compounds range from 17% (articaine hydrochloride) to >90% under optimized conditions .

Table 1: Synthesis Parameters for Analogous Hydrochlorides

CompoundKey StepsYieldConditionsReference
Articaine hydrochlorideCyclization, oxidation17%One-pot, DCM/NaOH
2,4-Dichloro-pyrido[...]Nucleophilic substitution85%Dichloromethane, 0°C

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the bicyclic structure and proton environments. For example, pyridinone protons typically resonate at δ 7.5–8.5 ppm, while cyclopentane protons appear at δ 1.5–2.5 ppm .
  • HPLC-PDA/MS : Purity (>98%) can be verified using reverse-phase HPLC with photodiode array detection. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are recommended .
  • Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Q. How can solubility and stability be assessed for this compound in aqueous buffers?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure saturation concentration via UV-Vis spectroscopy at λ_max (~270 nm for pyridinones) .
  • Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and identify degradation products (e.g., hydrolysis of the ketone group) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate enzyme inhibition mechanisms involving this compound?

Methodological Answer:

  • Collagenase Inhibition : Use fluorescence-based assays with FITC-labeled collagen. Pre-incubate the enzyme with the compound (0.1–10 mM) and measure residual activity. IC50_{50} values for similar bicyclic compounds range from 2.1 mM (heterocyclic triazoles) to >10 mM .
  • Kinase Inhibition : Screen against kinase panels (e.g., Cdc7/Cdk9) using ATP-competitive assays. For example, PHA-767491 (a related pyridinone hydrochloride) inhibits Cdc7 with IC50_{50} = 34 nM .

Table 2: Enzyme Inhibition Profiles of Analogous Compounds

CompoundTarget EnzymeIC50_{50}Assay TypeReference
(S)-β-Triazole derivativeCollagenase2.1 mMFluorescence
PHA-767491Cdc7 kinase34 nMRadioisotopic

Q. How can computational docking studies predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. For collagenase, the pyridinone ring may occupy the catalytic Zn2+^{2+} binding site, while the cyclopentane group enhances hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Metrics include RMSD (<2 Å) and ligand-protein hydrogen bonds .

Q. What methodologies are employed to study metabolic stability in liver microsomes?

Methodological Answer:

  • Microsomal Incubation : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Quench reactions at 0, 15, 30, and 60 min with acetonitrile.
  • LC-MS/MS Analysis : Quantify parent compound depletion. Calculate half-life (t1/2_{1/2}) using the formula t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the elimination rate constant. For example, SCH 23390 (a tetrahydrobenzazepine hydrochloride) showed t1/2_{1/2} = 45 min in HLM .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride
Reactant of Route 2
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride

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